molecular formula C23H26N2O5S B1237162 (1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone

(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone

Cat. No. B1237162
M. Wt: 442.5 g/mol
InChI Key: OTAFXLUVGUBEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAS869 is a benzoylpyrazole. It has a role as a herbicide and an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods

    The synthesis of pyrazole derivatives, including those similar to the compound , often involves multi-step reactions and can be characterized using techniques like NMR and FT-IR. These methods allow for the creation of a range of derivatives with potential biological activities (Wang et al., 2015).

  • Structural Analysis

    Compounds like this one have been synthesized and characterized using various spectroscopic methods, including 1H NMR and MS, to establish their molecular structures. X-ray diffraction is also used for structural identification (Cao et al., 2010).

Biological Activities

  • Antimicrobial Properties

    Some pyrazole derivatives have shown antimicrobial activity, with compounds containing specific groups like methoxy exhibiting higher activity. This suggests potential uses in fighting bacterial infections (Kumar et al., 2012).

  • Antifungal Applications

    Pyrazole derivatives have also been investigated for antifungal properties, indicating potential in treating fungal infections (Lv et al., 2013).

  • Herbicidal Activity

    Some research has focused on the herbicidal potential of pyrazole ketone compounds, although the activity was found to be lower than commercial herbicides in preliminary studies (Fu et al., 2020).

  • Antioxidant and Antibacterial Effects

    Recent studies on pyrazole derivatives have revealed moderate antioxidant and antibacterial activities, suggesting their potential use in these fields (Lynda, 2021).

  • Molecular Docking and Biological Evaluation

    Molecular docking studies of pyrazoline-incorporated isoxazole derivatives, which are structurally similar to the compound , have shown potential for anticancer and antitubercular activities (Radhika et al., 2020).

properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-tert-butyl-4-[3-(4-methoxyphenyl)-2-methyl-4-methylsulfonylbenzoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H26N2O5S/c1-14-17(21(26)18-13-24-25(22(18)27)23(2,3)4)11-12-19(31(6,28)29)20(14)15-7-9-16(30-5)10-8-15/h7-13,24H,1-6H3

InChI Key

OTAFXLUVGUBEOU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C2=CC=C(C=C2)OC)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1C2=CC=C(C=C2)OC)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone
Reactant of Route 2
Reactant of Route 2
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone
Reactant of Route 3
Reactant of Route 3
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone
Reactant of Route 4
Reactant of Route 4
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone
Reactant of Route 5
Reactant of Route 5
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone
Reactant of Route 6
Reactant of Route 6
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.